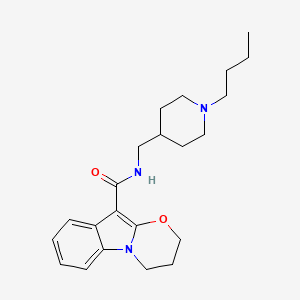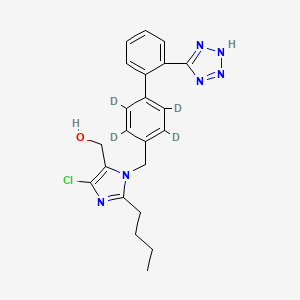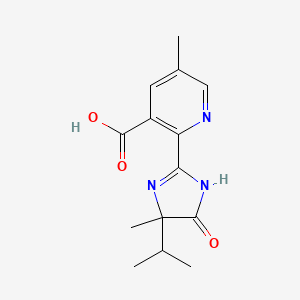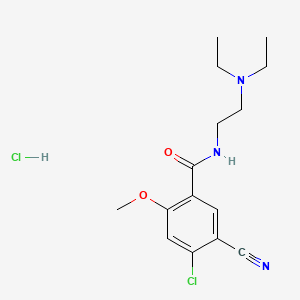
Piboserod
Vue d'ensemble
Description
Piboserod est un antagoniste sélectif du récepteur 4 de la 5-hydroxytryptamine, qui est un récepteur de la sérotonine. Il a été initialement développé par GlaxoSmithKline pour la gestion de la fibrillation auriculaire et du syndrome du côlon irritable . This compound a également été étudié pour son potentiel dans le traitement de l'insuffisance cardiaque chronique .
Applications De Recherche Scientifique
Piboserod has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Cardiology: this compound has been investigated for its effects on heart function, particularly in patients with chronic heart failure.
Gastroenterology: This compound has been studied for its potential in treating irritable bowel syndrome by modulating serotonin receptors in the gastrointestinal tract.
Mécanisme D'action
Target of Action
Piboserod is a selective antagonist of the 5-HT4 receptor . This receptor is one of the targets for 5-hydroxytryptamine, also known as serotonin . The 5-HT4 receptor is involved in various physiological processes, including the modulation of neurotransmission in the brain, gastrointestinal motility, and cardiac function .
Mode of Action
This compound acts by specifically antagonizing the 5-HT4 receptor . This means it binds to this receptor and blocks its activation by serotonin . The 5-HT4 receptor antagonists, like this compound, are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation .
Biochemical Pathways
It is known that the 5-ht4 receptor plays a key role in the serotonin system, which is involved in a wide range of physiological processes, including mood regulation, intestinal movement, and cardiovascular function . By blocking the 5-HT4 receptor, this compound may affect these processes.
Result of Action
The molecular and cellular effects of this compound’s action are related to its antagonistic effect on the 5-HT4 receptor. By blocking this receptor, this compound can inhibit the potentiating effect of serotonin on certain physiological responses . For example, it has been shown to inhibit the 5-HT4-mediated enhancement of neurally-mediated contractile responses in human detrusor muscle strips .
Analyse Biochimique
Biochemical Properties
Piboserod acts as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor . The 5-HT4 receptor antagonists, like this compound, are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies .
Cellular Effects
The cellular effects of this compound are primarily related to its antagonistic action on the 5-HT4 receptor . As 5-HT4 receptors are present in human atrial cells, when stimulated, they may cause atrial arrhythmias .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a specific antagonist of the 5-HT4 receptor . By blocking this receptor, this compound can inhibit the ability of serotonin to sensitize the peristaltic reflex and induce defecation .
Temporal Effects in Laboratory Settings
placebo .
Metabolic Pathways
Specific metabolic pathways involving this compound are not mentioned in the search results. Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .
Transport and Distribution
Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .
Subcellular Localization
Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Piboserod implique plusieurs étapes clés. La matière de départ est généralement un dérivé d'indole, qui subit une série de réactions comprenant l'alkylation, la cyclisation et l'amidation pour former le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler les paramètres de réaction. Des mesures de contrôle de la qualité sont mises en œuvre à différentes étapes pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Piboserod subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound, conduisant à différents analogues.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution, souvent en présence d'une base.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent avoir différentes propriétés pharmacologiques .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles. Parmi les principaux domaines de recherche, on peut citer :
Cardiologie : this compound a été étudié pour ses effets sur la fonction cardiaque, en particulier chez les patients atteints d'insuffisance cardiaque chronique.
Gastroentérologie : This compound a été étudié pour son potentiel dans le traitement du syndrome du côlon irritable en modulant les récepteurs de la sérotonine dans le tractus gastro-intestinal.
Mécanisme d'action
This compound agit comme un antagoniste spécifique du récepteur 4 de la 5-hydroxytryptamine. En bloquant ce récepteur, this compound inhibe les effets de la sérotonine sur le réflexe péristaltique et la défécation, ce qui est bénéfique dans des affections telles que le syndrome du côlon irritable. Dans le cœur, this compound réduit la sensibilité des muscles cardiaques défaillants à la sérotonine, ce qui peut contribuer à améliorer la fonction cardiaque chez les patients atteints d'insuffisance cardiaque chronique .
Comparaison Avec Des Composés Similaires
Piboserod est unique dans son antagonisme sélectif du récepteur 4 de la 5-hydroxytryptamine. Parmi les composés similaires, on peut citer :
Cisapride : Un autre antagoniste du récepteur 4 de la 5-hydroxytryptamine, mais avec un profil de sécurité différent.
Tégasérod : Un agoniste partiel du récepteur 4 de la 5-hydroxytryptamine, utilisé pour des affections gastro-intestinales similaires.
Prucalopride : Un agoniste sélectif du récepteur 4 de la 5-hydroxytryptamine, utilisé pour la constipation chronique.
Propriétés
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCSJPATKXABRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165129 | |
| Record name | Piboserod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Piboserod appears to act as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor. The 5-HT4 receptor antagonists are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies. As 5-HT4 receptors are present in human atrial cells and when stimulated may cause atrial arrhythmias, piboserod was under investigation in clinical trials for atrial fibrillation. | |
| Record name | Piboserod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152811-62-6 | |
| Record name | Piboserod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152811-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piboserod [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152811626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piboserod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piboserod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIBOSEROD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQ3S81B25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)


![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)










